molecular formula F4H4O5P2 B1442727 Difluorophosphoric acid hemihydrate CAS No. 2114322-60-8

Difluorophosphoric acid hemihydrate

Cat. No.: B1442727
CAS No.: 2114322-60-8
M. Wt: 221.97 g/mol
InChI Key: KFULUWWEYQSBCP-UHFFFAOYSA-N
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Description

Difluorophosphoric acid hemihydrate (DFPAH) is a useful organic compound . It is a mobile, colorless, strongly fuming liquid . The acid has limited applications, in part because it is thermally and hydrolytically unstable .


Synthesis Analysis

DFPAH can be prepared by reacting phosphorus trichloride with hydrogen fluoride and water. The reaction results in the formation of DFPAH and hydrochloric acid. The compound can be purified by recrystallization from water. Another method to make pure difluorophosphoric acid involves heating phosphoryl fluoride with fluorophosphoric acid and separating the product by distillation .


Chemical Reactions Analysis

Difluorophosphoric acid reacts exothermically with chemical bases such as amines, amides, and inorganic hydroxides. These reactions can generate dangerously large amounts of heat in small spaces. It also reacts vigorously with water to form corrosive and toxic hydrofluoric acid and heat .


Physical And Chemical Properties Analysis

DFPAH is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 50-53°C and a boiling point of 135-137°C. DFPAH is a strong acid with a pKa value of -1.17, which means it completely dissociates in water. It is a mobile colorless strongly fuming liquid with a density of 1.583 g/cm3 .

Scientific Research Applications

  • Defluorination in Phosphoric Acid Production : Hemihydrate phosphoric acid, which contains about 1% fluorine, can undergo continuous defluorination in a hemihydrate phosphoric acid plant. This process effectively reduces the fluorine content, making the acid suitable for producing feed-grade dicalcium phosphate (Deming, 2000).

  • Use in Asphalt Pavements : The study of hemihydrate phosphogypsum (a by-product of phosphoric acid) mixed with soil and cement reveals its potential for use in asphalt pavement layers, considering mechanical and durability characteristics under wet and dry environmental conditions (Silva et al., 2019).

  • Environmental Evaluation of Production Processes : An environmental assessment of phosphoric acid production using the wet di-hemihydrate process, including energy and facility integration improvements, demonstrates substantial environmental benefits, particularly in reducing climate change impacts (Belboom, Szöcs, & Léonard, 2015).

  • Extraction of Lanthanides : Research shows that in the HemiDiHydrate phosphoric acid production process, ion exchange resin can remove lanthanides from the acid before they become incorporated into gypsum, providing a method for obtaining a purified gypsum and a valuable lanthanide by-product (Koopman & Witkamp, 2000).

  • Process Modeling and Simulation : A model and simulation of the wet hemihydrate phosphoric acid process, based on actual operation data, provide valuable insights into the behavior of the plant and the effects of various parameters on phosphoric acid concentration (Cho, Yeo, Park, & Moon, 1996).

  • Impurities in Hemihydrate Crystallization : The influence of impurities on the crystallization of phosphoric acid hemihydrate in terms of kinetics and morphology has been studied, offering insights into the effects of different cations and anions on nucleation and the metastable zone (Dang, Wei, Zhu, & Wang, 2007).

Safety and Hazards

Difluorophosphoric acid is corrosive to glass, fabric, metals, and living tissue . Inhalation causes severe irritation of the upper respiratory tract. Contact with the liquid causes severe irritation of eyes and skin. Ingestion causes severe burns of the mouth and stomach .

Mechanism of Action

Target of Action

Difluorophosphoric acid hemihydrate is an inorganic compound with the molecular formula

HPO2F2⋅0.5H2OHPO_2F_2 \cdot 0.5H_2OHPO2​F2​⋅0.5H2​O

. It is a strong acid and its primary targets are substances that can undergo acid-base reactions . It can react with bases, including amines, amides, and inorganic hydroxides .

Mode of Action

The compound interacts with its targets through acid-base reactions. It donates a proton (H+) to the base, resulting in the formation of a conjugate base and a conjugate acid . This interaction can lead to significant changes in the chemical properties of the substances involved.

Biochemical Pathways

This compound can undergo several reactions. It can be prepared by the hydrolysis of phosphoryl fluoride, with the reaction:

POF3+H2O→HPO2F2+HFPOF_3 + H_2O \rightarrow HPO_2F_2 + HFPOF3​+H2​O→HPO2​F2​+HF

. Further hydrolysis gives fluorophosphoric acid:

HPO2F2+H2O→H2PO3F+HFHPO_2F_2 + H_2O \rightarrow H_2PO_3F + HFHPO2​F2​+H2​O→H2​PO3​F+HF

. Complete hydrolysis gives phosphoric acid:

H2PO3F+H2O→H3PO4+HFH_2PO_3F + H_2O \rightarrow H_3PO_4 + HFH2​PO3​F+H2​O→H3​PO4​+HF

. These reactions indicate that this compound can participate in and affect various biochemical pathways.

Pharmacokinetics

As a strong acid, it is expected to have high reactivity and potentially low bioavailability due to its corrosive nature and potential for rapid reactions in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its reactivity. As a strong acid, it can cause significant changes in pH and can react with various biological molecules, potentially leading to cellular damage . It is corrosive to glass, fabric, metals, and living tissue .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is thermally and hydrolytically unstable , which means its reactivity and efficacy can decrease with increased temperature or in aqueous environments. Furthermore, its corrosive nature means it can react with a wide range of substances, which can influence its action and stability .

Biochemical Analysis

Biochemical Properties

Difluorophosphoric acid hemihydrate plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with phosphoryl fluoride and fluorophosphoric acid, leading to the formation of difluorophosphoric acid through hydrolysis . The compound’s interactions with biomolecules are primarily characterized by its ability to form strong bonds with fluorine atoms, which can influence the activity of enzymes and proteins involved in phosphorylation processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to be corrosive to living tissue, which can lead to cellular damage and disruption of normal cellular functions . The compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation states of key biomolecules. This can result in changes in cellular behavior, including altered growth and differentiation patterns.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to interact with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions . It can also induce changes in gene expression by modifying the phosphorylation states of transcription factors and other regulatory proteins. These interactions can result in significant alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its instability. The compound is known to degrade over time, leading to a decrease in its effectiveness and potential changes in its impact on cellular functions . Long-term exposure to the compound can result in cumulative cellular damage and alterations in cellular behavior, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where a certain dosage level results in a marked increase in cellular damage and disruption of normal cellular processes. High doses of the compound can lead to severe toxicity and adverse health effects in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphorylation processes. It interacts with enzymes and cofactors involved in the hydrolysis of phosphoryl fluoride and fluorophosphoric acid, leading to the formation of difluorophosphoric acid . These interactions can influence metabolic flux and metabolite levels, resulting in changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can accumulate and exert its effects . The localization and accumulation of the compound can impact its activity and function within cells.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can exert its effects on cellular functions. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . Its subcellular localization can influence its activity and function, leading to changes in cellular behavior and processes.

Properties

IUPAC Name

difluorophosphinic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2F2HO2P.H2O/c2*1-5(2,3)4;/h2*(H,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFULUWWEYQSBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OP(=O)(F)F.OP(=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F4H4O5P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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